![molecular formula C15H20BrNO B14298836 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 112069-88-2](/img/structure/B14298836.png)
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromoethylidene Group: This step involves the bromination of an ethylidene precursor. Common reagents for this reaction include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxyphenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromoethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperidine derivatives.
科学的研究の応用
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethylidene group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can be compared with other piperidine derivatives, such as:
3-(1-Chloroethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in the original compound may confer different reactivity and biological activity.
3-(1-Bromoethylidene)-1-[(4-hydroxyphenyl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group. The methoxy group in the original compound may enhance lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity in distinct ways.
特性
CAS番号 |
112069-88-2 |
|---|---|
分子式 |
C15H20BrNO |
分子量 |
310.23 g/mol |
IUPAC名 |
3-(1-bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)14-4-3-9-17(11-14)10-13-5-7-15(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3 |
InChIキー |
ZZROBZDZZKUACS-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCCN(C1)CC2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


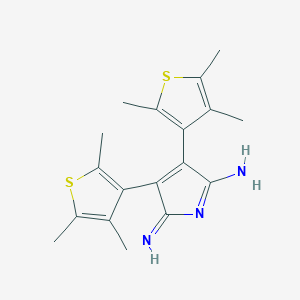
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
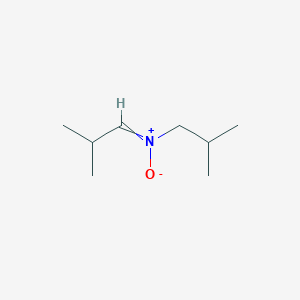
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
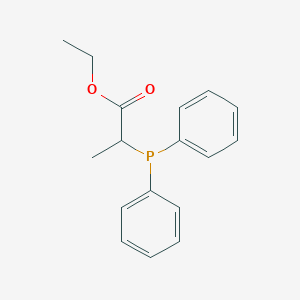
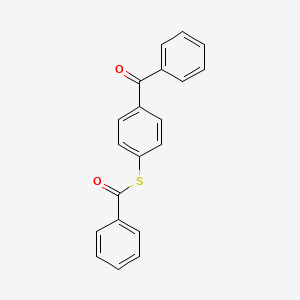
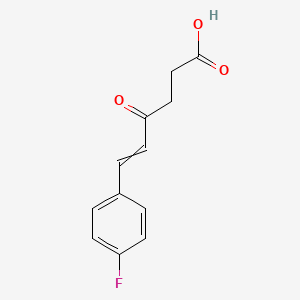
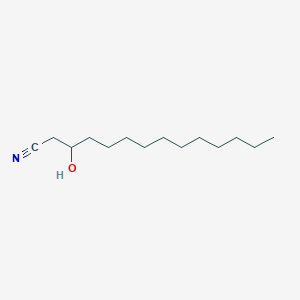
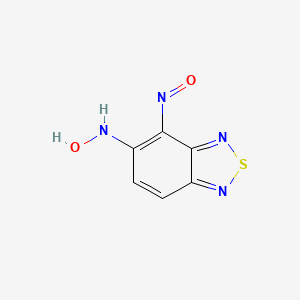
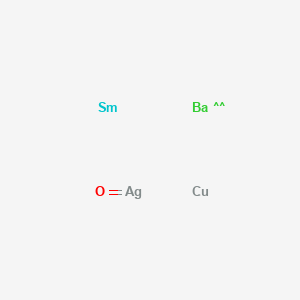
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)


